molecular formula C9H8N2O B184266 N-(4-Cyanophenyl)acetamide CAS No. 35704-19-9

N-(4-Cyanophenyl)acetamide

Cat. No. B184266
Key on ui cas rn: 35704-19-9
M. Wt: 160.17 g/mol
InChI Key: UFKRTEWFEYWIHD-UHFFFAOYSA-N
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Patent
US04866091

Procedure details

An aqueous solution (200 ml) of calcium hypochlorite (21 g) was added to a solution of p-cyanoacetanilide (12.5 g) in ethanol (27 ml), acetic acid (27 ml), and water (27 ml). The mixture was stirred for 4 days and extracted with chloroform. The organic layer was washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, and concentrated to give a powder of 2'-chloro-4'-cyanoacetanilide (12.5 g).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][O-].[Ca+2].Cl[O-].[C:6]([C:8]1[CH:17]=[CH:16][C:11]([NH:12][C:13](=[O:15])[CH3:14])=[CH:10][CH:9]=1)#[N:7].O>C(O)C.C(O)(=O)C>[Cl:1][C:10]1[CH:9]=[C:8]([C:6]#[N:7])[CH:17]=[CH:16][C:11]=1[NH:12][C:13](=[O:15])[CH3:14] |f:0.1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
Cl[O-].[Ca+2].Cl[O-]
Name
Quantity
12.5 g
Type
reactant
Smiles
C(#N)C1=CC=C(NC(C)=O)C=C1
Name
Quantity
27 mL
Type
reactant
Smiles
O
Name
Quantity
27 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
27 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
ClC1=C(NC(C)=O)C=CC(=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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